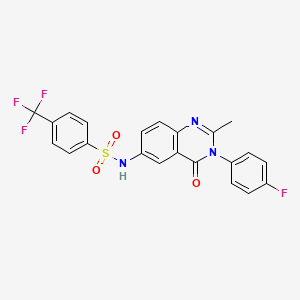

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are involved in many physiological processes. The presence of fluorine atoms in the structure suggests potential for increased binding affinity and selectivity towards biological targets.

Synthesis Analysis

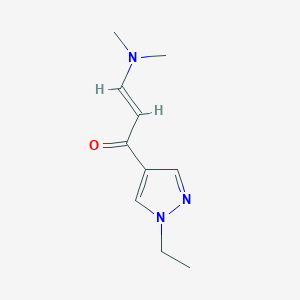

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to confer specific properties and enhance biological activity. For example, the synthesis of benzenesulfonamides with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types were inserted to provide additional flexibility . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

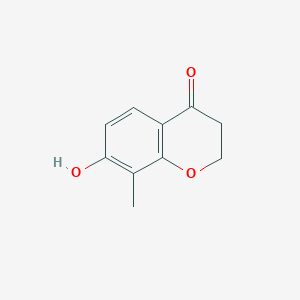

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is crucial for their interaction with biological targets. Computational and X-ray crystallographic studies have been used to understand the binding modes of these compounds with enzymes such as carbonic anhydrases . The introduction of fluorine atoms, as seen in the compound of interest, is known to affect the binding affinity and selectivity due to their electronegative nature and ability to form hydrogen bonds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, which are essential for their biological activity. For instance, the interaction with carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site . The modifications in the benzenesulfonamide structure, such as the introduction of fluorine atoms, can enhance the inhibitory potency and selectivity of these compounds .

Physical and Chemical Properties Analysis

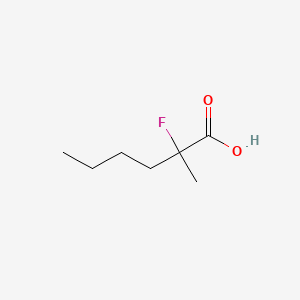

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors, a property that could be relevant for the compound .

Aplicaciones Científicas De Investigación

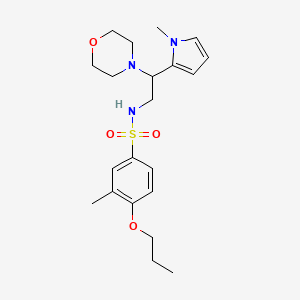

Synthesis and Biochemical Evaluation

This compound's relevance in scientific research primarily stems from its synthesis and biochemical evaluation, where it serves as a precursor or active agent in the development of inhibitors targeting specific enzymes or receptors. Its structure, involving both quinazoline and sulfonamide moieties, suggests potential activity in various biochemical pathways, which is a common theme in the synthesis and evaluation of similar compounds for therapeutic applications.

For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit enzymes like kynurenine 3-hydroxylase, a key player in the kynurenine pathway, which is implicated in neuronal injury and disease (Röver et al., 1997). The detailed study of such compounds aids in understanding their potential therapeutic benefits and mechanisms of action.

Antimicrobial and Antitumor Activities

Compounds featuring the sulfonamide moiety, related to the discussed chemical structure, have been studied for their antimicrobial and antitumor properties. These studies contribute to the discovery of novel therapeutic agents capable of addressing resistant bacterial strains or cancer cells. For example, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promise as new antitumor agents, demonstrating significant in vitro activity (Alqasoumi et al., 2010).

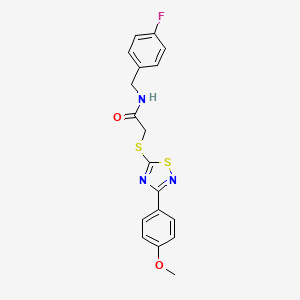

Inhibition of Carbonic Anhydrase

Another critical area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide have been explored for their CA inhibitory properties, showing high affinity for various CA isoforms, particularly those implicated in cancer (Lolak et al., 2019).

Mecanismo De Acción

Fluorophenyl group

The presence of a fluorine atom on the phenyl ring can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes .Trifluoromethyl group

This group is often used in pharmaceuticals and agrochemicals. It can enhance the compound’s lipophilicity and metabolic stability .Quinazolinone group

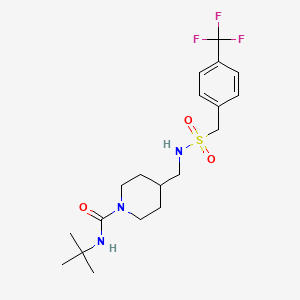

Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .Benzenesulfonamide group

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .Propiedades

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N3O3S/c1-13-27-20-11-6-16(12-19(20)21(30)29(13)17-7-4-15(23)5-8-17)28-33(31,32)18-9-2-14(3-10-18)22(24,25)26/h2-12,28H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUBMOYHTKESPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)